molecular formula C30H48O4 B1676707 Momordicin I CAS No. 91590-76-0

Momordicin I

Cat. No. B1676707
CAS RN: 91590-76-0
M. Wt: 472.7 g/mol
InChI Key: QBXNBPFTVLJTMK-KIAXAHKRSA-N
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Description

Momordicin I, or 3,7,23-trihydroxycucurbitan-5,24-dien-19-al, is a chemical compound found in the leaves of the bitter melon vine (Momordica charantia), possibly responsible for its reputed medicinal properties .


Synthesis Analysis

Momordica charantia, known as a bitter melon, contains cucurbitacins and multiflorane type triterpenes, which confer bitter tasting and exhibit pharmacological activities. Their carbon skeletons are biosynthesized from 2,3-oxidosqualene by responsible oxidosqualene cyclase (OSC) .


Molecular Structure Analysis

Momordicin I has a molecular formula of C30H48O4. Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Momordicin I .


Physical And Chemical Properties Analysis

Momordicin I has a density of 1.1±0.1 g/cm3, a boiling point of 592.4±50.0 °C at 760 mmHg, and a flash point of 326.1±26.6 °C. It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Antidiabetic and Insulin Secretion Effects

Momordicin I has shown promising results in enhancing insulin secretion and offering antidiabetic benefits. Studies have demonstrated that specific saponins from Momordica charantia, including momordicin I, significantly stimulate insulin secretion in vitro. This suggests its potential utility in managing diabetes mellitus through the modulation of insulin levels (Keller et al., 2011).

Antifibrotic and Antioxidant Activity

Momordicin I has been identified to exert inhibitory effects on high-glucose-induced cell proliferation and collagen synthesis in rat cardiac fibroblasts. It mitigates oxidative stress, which is a key factor in the development of cardiac fibrosis associated with diabetes. The antifibrotic effect of momordicin I is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of transforming growth factor-β1 (TGF-β1) production, suggesting its potential application in treating diabetes-associated cardiac fibrosis (Po-Yuan Chen et al., 2018).

Anti-inflammatory Properties

Momordicin I exhibits significant anti-inflammatory properties. It has been shown to inhibit the generation of inflammatory factors by preventing the nuclear translocation of nuclear factor-kappa B (NF-κB) in ApoE-/- mice. This effect is associated with the inhibition of IκB degradation, indicating its potential use in managing inflammation-related conditions (Huang Xian, 2013).

Cytotoxic Effects and Pest Control Applications

Research has also explored the cytotoxic effects of momordicin I and II on cultured cell lines, including the ovary cell line of Spodoptera litura. Momordicin I has shown significant cytotoxicity, suggesting its potential application in pest control and possibly in targeting certain cancer cells (Huan Liu et al., 2015).

Safety And Hazards

There is limited information available on the specific safety and hazards of Momordicin I .

properties

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3/t19-,20?,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXNBPFTVLJTMK-KIAXAHKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101293615

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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